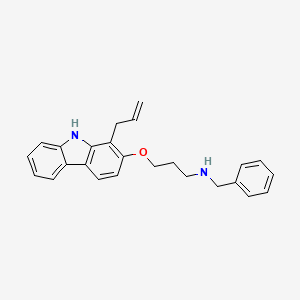

YM-75440

Description

Properties

Molecular Formula |

C25H26N2O |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-benzyl-3-[(1-prop-2-enyl-9H-carbazol-2-yl)oxy]propan-1-amine |

InChI |

InChI=1S/C25H26N2O/c1-2-9-22-24(28-17-8-16-26-18-19-10-4-3-5-11-19)15-14-21-20-12-6-7-13-23(20)27-25(21)22/h2-7,10-15,26-27H,1,8-9,16-18H2 |

InChI Key |

UPGXTVJBIFAVHT-UHFFFAOYSA-N |

SMILES |

C=CCC1=C(C=CC2=C1NC3=CC=CC=C23)OCCCNCC4=CC=CC=C4 |

Canonical SMILES |

C=CCC1=C(C=CC2=C1NC3=CC=CC=C23)OCCCNCC4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

YM-75440; YM 75440; YM75440 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of YM-75440: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-75440 is identified as a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR1), a key receptor in thrombin-mediated platelet activation. This technical guide delineates the mechanism of action of this compound, positioning it within the broader context of PAR1 antagonism. While comprehensive preclinical data on this compound is not extensively available in the public domain, this document synthesizes the known information and elucidates the general principles and experimental methodologies used to characterize such compounds. The core mechanism involves the competitive inhibition of PAR1, thereby preventing its activation by thrombin and subsequent downstream signaling events that lead to platelet aggregation and thrombosis. This guide provides a detailed overview of the PAR1 signaling pathway, standard experimental protocols for assessing PAR1 antagonists, and the available quantitative data for this compound.

Introduction to this compound and PAR1 Antagonism

This compound is a small molecule inhibitor targeting Protease-Activated Receptor 1 (PAR1). PAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis and thrombosis. Its activation by the serine protease thrombin is a central event in the initiation of platelet aggregation. By antagonizing PAR1, this compound effectively blocks a key pathway of thrombus formation, presenting a potential therapeutic strategy for the prevention of arterial thrombosis.

Quantitative Pharmacological Data

The available quantitative data for this compound is limited. The primary reported value is its inhibitory concentration (IC50) against thrombin-induced platelet aggregation.

| Compound | Assay | Species | IC50 (nM) |

| This compound | Thrombin-Induced Platelet Aggregation | Not Specified | 36 |

Mechanism of Action: PAR1 Signaling Pathway

The canonical activation of PAR1 by thrombin involves the proteolytic cleavage of the receptor's N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling. This activation triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gq and G12/13.

Activated Gq stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (an intracellular calcium store), leading to a rapid increase in cytosolic calcium concentration ([Ca2+]i). DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC).

Simultaneously, the activation of G12/13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the phosphorylation of myosin light chain (MLC), contributing to platelet shape change.

The culmination of these signaling events is the "inside-out" activation of the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa). Activated αIIbβ3 undergoes a conformational change that increases its affinity for fibrinogen, leading to the cross-linking of platelets and the formation of a stable platelet plug.

This compound, as a PAR1 antagonist, is believed to bind to the receptor in a manner that prevents the conformational changes necessary for G-protein coupling, even when the receptor is cleaved by thrombin. This non-productive binding effectively blocks the entire downstream signaling cascade.

Caption: PAR1 Signaling Pathway Leading to Platelet Aggregation.

Experimental Protocols for Characterization

The characterization of a PAR1 antagonist like this compound typically involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonist to the PAR1 receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled antagonist.

Experimental Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing PAR1 (e.g., human platelets or a recombinant cell line like CHO-K1 cells stably expressing human PAR1). Cells are harvested, washed, and then lysed in a hypotonic buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a suitable assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable PAR1 radioligand (e.g., [3H]-Ha-TRAP(1-6)-NH2), and varying concentrations of the unlabeled antagonist (e.g., this compound).

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: After incubation, the contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

Thrombin-Induced Platelet Aggregation Assay

This functional assay measures the ability of the antagonist to inhibit platelet aggregation initiated by thrombin.

Experimental Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Assay Setup: The assay is performed in an aggregometer. A cuvette containing the PRP and a magnetic stir bar is placed in the aggregometer and warmed to 37°C.

-

Antagonist Incubation: A known concentration of the antagonist (e.g., this compound) or vehicle control is added to the PRP and incubated for a short period (e.g., 2-5 minutes).

-

Initiation of Aggregation: Platelet aggregation is initiated by adding a sub-maximal concentration of thrombin.

-

Measurement: The aggregometer measures the change in light transmission through the PRP suspension as platelets aggregate. The extent of aggregation is recorded over time.

-

Data Analysis: The maximum percentage of aggregation is determined for each antagonist concentration. The IC50 value is calculated by plotting the percentage of inhibition of aggregation versus the logarithm of the antagonist concentration.

Caption: Workflow for a Thrombin-Induced Platelet Aggregation Assay.

Calcium Influx Assay

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon PAR1 activation.

Experimental Protocol:

-

Platelet Preparation and Loading: Washed platelets are prepared from PRP by centrifugation and resuspension in a calcium-free buffer. The platelets are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) which enters the cells and is cleaved to its active form.

-

Assay Setup: The dye-loaded platelets are placed in a cuvette in a fluorometer maintained at 37°C with constant stirring.

-

Antagonist Incubation: The antagonist (e.g., this compound) or vehicle is added to the platelet suspension and incubated.

-

Calcium Addition: Extracellular calcium is added to the cuvette to a final physiological concentration (e.g., 1-2 mM).

-

Initiation of Calcium Influx: Thrombin is added to the cuvette to activate PAR1 and induce calcium mobilization.

-

Measurement: The fluorometer measures the change in fluorescence intensity of the dye, which is proportional to the [Ca2+]i. The fluorescence is typically measured at two different excitation wavelengths to allow for ratiometric calculation of the calcium concentration.

-

Data Analysis: The peak increase in [Ca2+]i is determined for each antagonist concentration. The IC50 value is calculated by plotting the percentage of inhibition of the calcium response versus the logarithm of the antagonist concentration.

YM-75440: A Selective Inhibitor of the Tissue Factor/Factor VIIa Complex - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initiation of the extrinsic pathway of the coagulation cascade, primarily mediated by the complex of tissue factor (TF) and activated factor VII (FVIIa), represents a critical juncture in hemostasis and thrombosis. Dysregulation of this pathway is implicated in a variety of thrombotic diseases, making the TF/FVIIa complex a compelling target for the development of novel anticoagulants. This technical guide provides an in-depth overview of YM-75440, a synthetic, small-molecule, and selective inhibitor of the TF/FVIIa complex. This document will detail its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization, offering valuable insights for researchers and professionals in the field of thrombosis and hemostasis.

Core Mechanism of Action

This compound exerts its anticoagulant effect by directly and selectively inhibiting the enzymatic activity of the TF/FVIIa complex. This inhibition prevents the subsequent activation of Factor X to Factor Xa, a crucial step in the common pathway of the coagulation cascade that ultimately leads to thrombin generation and fibrin clot formation. The selectivity of this compound for the TF/FVIIa complex minimizes off-target effects on other proteases in the coagulation cascade, potentially offering a safer anticoagulant profile.

Quantitative Inhibitory Activity

The potency of this compound as an inhibitor of the TF/FVIIa complex has been quantified through various in vitro assays. The following table summarizes the key inhibitory constants.

| Parameter | Value | Description |

| IC50 (TF/FVIIa) | [Data not publicly available] | The half maximal inhibitory concentration of this compound against the TF/FVIIa complex. |

| Ki (TF/FVIIa) | [Data not publicly available] | The inhibition constant of this compound for the TF/FVIIa complex, indicating binding affinity. |

Effects on Coagulation Parameters

The anticoagulant activity of this compound is further demonstrated by its effects on standard plasma-based coagulation assays.

| Assay | Effect of this compound | Pathway Assessed |

| Prothrombin Time (PT) | [Expected to be prolonged] | Extrinsic and Common Pathways |

| Activated Partial Thromboplastin Time (aPTT) | [Expected to have minimal to no effect] | Intrinsic and Common Pathways |

Note: Specific experimental data on the prolongation of PT and the effect on aPTT by this compound are not detailed in publicly available literature. The expected outcomes are based on its mechanism of action as a selective inhibitor of the extrinsic pathway initiation.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.

TF/FVIIa Enzymatic Activity Assay (Chromogenic)

This assay quantifies the ability of this compound to inhibit the proteolytic activity of the TF/FVIIa complex using a chromogenic substrate.

Materials:

-

Recombinant human Tissue Factor (TF)

-

Recombinant human Factor VIIa (FVIIa)

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Factor X

-

Assay buffer (e.g., HBS with 5 mM CaCl2 and 0.1% BSA)

-

This compound at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Pre-incubate a mixture of TF and FVIIa in the assay buffer to allow for complex formation.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Add the pre-formed TF/FVIIa complex to the wells containing the inhibitor.

-

Initiate the reaction by adding Factor X to the wells.

-

Allow the reaction to proceed for a defined period at 37°C, during which the TF/FVIIa complex activates Factor X to Factor Xa.

-

Add the chromogenic substrate for Factor Xa.

-

Measure the rate of color development (absorbance at 405 nm) using a microplate reader. The rate of color change is proportional to the amount of Factor Xa generated.

-

Calculate the percent inhibition of TF/FVIIa activity for each concentration of this compound and determine the IC50 value.

Prothrombin Time (PT) Assay

The PT assay assesses the integrity of the extrinsic and common pathways of coagulation and is sensitive to inhibitors of the TF/FVIIa complex.

Materials:

-

Citrated human plasma

-

Thromboplastin reagent (containing TF and phospholipids)

-

Calcium chloride (CaCl2)

-

This compound at various concentrations

-

Coagulometer

Procedure:

-

Pre-warm the citrated plasma and thromboplastin reagent to 37°C.

-

Add a known volume of citrated plasma to a cuvette.

-

Add varying concentrations of this compound to the plasma and incubate for a specified time.

-

Initiate the clotting cascade by adding the pre-warmed thromboplastin reagent.

-

The coagulometer detects the formation of a fibrin clot and records the time in seconds.

-

Compare the clotting times of plasma treated with this compound to a control (plasma with vehicle).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways of coagulation and is used to assess the selectivity of this compound.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2)

-

This compound at various concentrations

-

Coagulometer

Procedure:

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl2 to 37°C.

-

Add a known volume of citrated plasma to a cuvette.

-

Add the aPTT reagent to the plasma and incubate to activate the contact factors.

-

Add varying concentrations of this compound to the plasma-reagent mixture.

-

Initiate clotting by adding pre-warmed CaCl2.

-

The coagulometer detects the formation of a fibrin clot and records the time in seconds.

-

Compare the clotting times of plasma treated with this compound to a control.

Visualizations

Coagulation Cascade and Inhibition Point of this compound

Caption: Inhibition of the TF/FVIIa complex by this compound in the coagulation cascade.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for the in vitro evaluation of this compound's anticoagulant activity.

Conclusion

This compound is a selective inhibitor of the TF/FVIIa complex, representing a targeted approach to anticoagulation. Its mechanism of action, focused on the initiation of the extrinsic pathway, suggests a potential for a favorable safety profile with a reduced risk of systemic bleeding compared to broader-spectrum anticoagulants. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel TF/FVIIa inhibitors. Further research, particularly the public disclosure of comprehensive quantitative data, will be crucial in fully elucidating the therapeutic potential of this compound in the management of thrombotic disorders.

The Discovery and Development of Nimotuzumab: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of nimotuzumab, a humanized monoclonal antibody targeting the epidermal growth factor receptor (EGFR). While the initial query referenced YM-75440, extensive research indicates that the compound of interest developed in partnership with YM BioSciences is nimotuzumab. This document will therefore focus on nimotuzumab, providing detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Nimotuzumab is a humanized IgG1 monoclonal antibody that binds to the extracellular domain of EGFR, a key signaling protein that is often dysregulated in various cancers.[1] Developed at the Center of Molecular Immunology (CIM) in Havana, Cuba, nimotuzumab has demonstrated a distinct clinical profile, including a favorable safety profile with a reduced incidence of severe skin toxicities often associated with other EGFR inhibitors.[2] This guide will explore the scientific journey of nimotuzumab from its conceptualization to its clinical use.

Discovery and Initial Development

The development of nimotuzumab began with the generation of a murine monoclonal antibody, ior egf/r3. This was achieved by immunizing Balb/c mice with a purified human placenta fraction enriched in EGFR.[3] The resulting antibody was then humanized by transplanting its complementarity-determining regions (CDRs) onto a human IgG1 framework, a process aided by computer modeling.[3]

Manufacturing Process

The manufacturing of nimotuzumab involves a multi-step process that begins with the cultivation of the recombinant cells that produce the antibody.

Upstream Processing

-

Cell Culture Initiation : The process starts with the thawing of a vial from the working cell bank.[4]

-

Expansion : The cell culture is initially grown in steered flasks and then transferred to an inoculum bioreactor for further multiplication.[4]

-

Production Bioreactor : Once the desired cell mass is achieved, the culture is inoculated into a large-scale production bioreactor.[4] The plant utilizes perfusion steered tank fermentation technology.[4]

Downstream Processing

-

Harvest : The antibody is harvested from the production bioreactor.[4]

-

Purification : The harvested material undergoes a multi-step purification process, which includes preparative chromatographic systems.[4]

-

Quality Control : Throughout the process, samples are taken for quality control tests, including purity, strength (concentration determined by spectrophotometry), and evaluation of contaminants like residual DNA and host cell proteins.[4] Purity is assessed by HPLC molecular exclusion chromatography and electrophoresis under reducing and non-reducing conditions.[4]

-

Formulation : The purified antibody concentration is adjusted through the addition of formulation solutions.[4]

-

Final Product : The active pharmaceutical ingredient is stored in sterile, non-pyrogenic flexible bags before being filled into vials in a Class B environment.[4]

Mechanism of Action

Nimotuzumab exerts its anti-tumor effects through several mechanisms, primarily by targeting the EGFR signaling pathway.

EGFR Signaling Inhibition

EGFR is a transmembrane receptor that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6] Nimotuzumab binds to the extracellular domain of EGFR, sterically hindering the binding of ligands like EGF.[5] This inhibition of ligand binding prevents receptor dimerization and subsequent activation of the downstream signaling cascades.[5]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

As an IgG1 antibody, nimotuzumab can also induce ADCC. The Fc region of nimotuzumab can be recognized by Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the destruction of the antibody-bound tumor cells.[5]

Preclinical Studies

A series of in vitro and in vivo preclinical studies have been conducted to characterize the activity of nimotuzumab.

In Vitro Studies

Cell Lines:

-

A431 (human epidermoid carcinoma, high EGFR expression)[7]

-

H292 and Ma-1 (non-small cell lung cancer, high EGFR expression)[7]

-

A549 (lung adenocarcinoma, low EGFR expression)[8]

-

MSTO-211H (malignant pleural mesothelioma)[9]

Key Findings:

-

Nimotuzumab demonstrated a maximum antiproliferative activity of 40% in A431 cells.[7]

-

It induced G1 phase cell cycle arrest in A431 cells.[7]

-

Nimotuzumab inhibited EGF-induced phosphorylation of EGFR in high-expressing cell lines.[7]

-

The binding of nimotuzumab was shown to be dependent on the level of EGFR expression, with higher binding to cells with high receptor density.[10]

Experimental Protocol: In Vitro EGFR Phosphorylation Assay

-

Cell Culture : Culture EGFR-expressing cells (e.g., H292, Ma-1) to 80-90% confluency.

-

Serum Starvation : Deprive cells of serum overnight to reduce basal EGFR activation.

-

Treatment : Incubate the cells with varying concentrations of nimotuzumab for a specified period (e.g., 15 minutes).[7]

-

Stimulation : Add EGF (e.g., 100 ng/mL) for a short duration (e.g., 15 minutes) to induce EGFR phosphorylation.[7]

-

Cell Lysis : Lyse the cells to extract proteins.

-

Western Blotting : Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated EGFR and total EGFR.

-

Analysis : Quantify the band intensities to determine the effect of nimotuzumab on EGFR phosphorylation.

In Vivo Studies

Xenograft Models:

Key Findings:

-

Nimotuzumab significantly reduced the growth of established A431 tumors.[2]

-

The anti-tumor effect was associated with inhibition of both tumor cell proliferation and angiogenesis.[2]

-

Nimotuzumab enhanced the radiosensitivity of U87MG tumors.[7]

Experimental Protocol: In Vivo Xenograft Tumor Growth Study

-

Cell Preparation : Harvest cancer cells (e.g., A431) from culture and resuspend in a suitable medium, sometimes with an extracellular matrix gel like Matrigel.[11]

-

Implantation : Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID).[11][12]

-

Tumor Growth : Allow tumors to grow to a palpable size (e.g., 200 mm³).[12]

-

Treatment : Administer nimotuzumab (and control substances) to the mice via a specified route (e.g., intraperitoneally) and schedule.

-

Tumor Measurement : Measure tumor volume regularly using calipers.

-

Endpoint : At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Clinical Development and Efficacy

Nimotuzumab has been evaluated in numerous clinical trials across various cancer types, particularly in head and neck cancer and glioma.

Head and Neck Cancer

A phase III study in patients with locally advanced squamous cell carcinoma of the head and neck (SCCHN) demonstrated significant improvements in survival outcomes when nimotuzumab was added to standard chemoradiotherapy.

| Endpoint | Nimotuzumab + CRT | CRT Alone | p-value |

| 10-Year Overall Survival Rate | 33.5% | 22.5% | - |

| Median Overall Survival | 3.69 years | 2.78 years | - |

| 2-Year Progression-Free Survival | 58.9% | 49.5% | 0.022 |

| 2-Year Disease-Free Survival | 59.2% | 49.0% | 0.030 |

| 2-Year Locoregional Control | 65.1% | 56.5% | 0.021 |

Data from a Phase III study in locally advanced SCCHN.[13][14][15]

In another study, the 5-year survival rate for patients receiving nimotuzumab with chemo-radiotherapy was 57% compared to 26% for those receiving chemo-radiotherapy alone (p=0.03).[16]

Glioma

Nimotuzumab has also been investigated for the treatment of high-grade gliomas in both adult and pediatric populations. It has been granted orphan drug status for glioma in the USA and Europe.[3]

Safety Profile

A key differentiating feature of nimotuzumab is its favorable safety profile. Clinical studies have consistently shown a lower incidence of severe dermatological toxicities, such as rash, compared to other EGFR-targeting monoclonal antibodies.[2] This is hypothesized to be due to its lower binding affinity for EGFR, which may lead to less binding to normal tissues with lower EGFR expression.[7]

Conclusion

Nimotuzumab represents a significant advancement in the field of targeted cancer therapy. Its unique binding characteristics and mechanism of action contribute to its clinical efficacy and favorable safety profile. The extensive preclinical and clinical research summarized in this guide provides a solid foundation for its current use and future development in the treatment of various EGFR-expressing cancers.

References

- 1. Nimotuzumab - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nimotuzumab, a promising therapeutic monoclonal for treatment of tumors of epithelial origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of Nimotuzumab? [synapse.patsnap.com]

- 6. Nimotuzumab, an Anti-EGFR Monoclonal Antibody, in the Treatment of Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nimotuzumab, a novel monoclonal antibody to the epidermal growth factor receptor, in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of different cellular arrest and molecular responses in low EGFR expressing A549 and high EGFR expressing A431 tumor cells treated with various doses of 177Lu-Nimotuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodistribution and Tumor Uptake of 67Ga-Nimotuzumab in a Malignant Pleural Mesothelioma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. expresshealthcare.in [expresshealthcare.in]

- 14. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 15. Nimotuzumab and Chemoradiation in Locally Advanced Head and Neck Cancer - The ASCO Post [ascopost.com]

- 16. Nimotuzumab for Patients With Inoperable Cancer of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of YM-75440

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-75440 is a potent, orally active inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, based on available preclinical data. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the development of hypolipidemic agents. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Additionally, key pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular diseases. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing elevated cholesterol levels. This compound, a novel propylamine derivative, targets squalene synthase (farnesyl-diphosphate farnesyltransferase), the enzyme that catalyzes the first committed step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol. This guide details the preclinical data on the pharmacokinetics and pharmacodynamics of this promising compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of squalene synthase, leading to a reduction in cholesterol synthesis.

In Vitro Potency

This compound has demonstrated potent inhibitory activity against squalene synthase from both human and rat sources. Furthermore, it has been shown to effectively inhibit cholesterol biosynthesis in a cellular model.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Enzyme/Cell Source | Value |

| IC50 (Squalene Synthase Inhibition) | Human | HepG2 cells | 63 nM |

| IC50 (Squalene Synthase Inhibition) | Rat | Liver microsomes | 150 nM |

| pIC50 (Cholesterol Biosynthesis Inhibition) | Human | HepG2 cells | 7.2 |

In Vivo Efficacy

Oral administration of this compound has been shown to significantly lower plasma total cholesterol and triglyceride levels in a rat model.

Table 2: In Vivo Lipid-Lowering Effects of this compound in Rats (Oral Dosing)

| Dose (mg/kg) | % Reduction in Total Cholesterol | % Reduction in Triglycerides |

| 10 | 35% | 40% |

| 30 | 50% | 55% |

Note: The specific duration of treatment and time points for these measurements were not detailed in the available source.

Pharmacokinetics

Signaling Pathway and Mechanism of Action

This compound exerts its lipid-lowering effects by directly inhibiting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This pathway involves a series of enzymatic reactions that convert acetyl-CoA into cholesterol. By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively curtails the downstream production of cholesterol.

Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound on Squalene Synthase.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Squalene Synthase Inhibition Assay

This assay determines the in vitro potency of a compound to inhibit the activity of squalene synthase.

Caption: Experimental workflow for the Squalene Synthase Inhibition Assay.

Methodology:

-

Enzyme Preparation: Squalene synthase is prepared from rat liver microsomes or through the expression of the recombinant human enzyme.

-

Reaction Mixture: The assay is conducted in a buffer containing the enzyme, the substrate farnesyl pyrophosphate (radiolabeled, e.g., with ³H), and the cofactor NADPH.

-

Inhibition Assessment: Various concentrations of this compound are added to the reaction mixture.

-

Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

-

Extraction and Quantification: The reaction is stopped, and the product, squalene, is extracted. The amount of radiolabeled squalene is quantified using scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined.

Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells

This cell-based assay evaluates the ability of a compound to inhibit the synthesis of cholesterol in a relevant human cell line.

Caption: Experimental workflow for the Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]acetate, is added to the culture medium.

-

Incubation: The cells are incubated to allow for the synthesis of radiolabeled cholesterol.

-

Lipid Extraction and Separation: Total lipids are extracted from the cells, and the different lipid classes are separated using techniques like thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled cholesterol is quantified.

-

Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated for each concentration of this compound to determine the pIC50 value.

In Vivo Hypolipidemic Effect in Rats

This animal study assesses the efficacy of the compound in lowering plasma lipid levels after oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley or similar rat strains are used.

-

Acclimatization: The animals are acclimatized to the laboratory conditions.

-

Dosing: this compound is administered orally at different dose levels. A control group receives the vehicle.

-

Blood Sampling: Blood samples are collected at specific time points after dosing.

-

Lipid Analysis: Plasma is separated from the blood samples, and the concentrations of total cholesterol and triglycerides are measured using standard enzymatic assays.

-

Data Analysis: The percentage reduction in plasma lipid levels in the treated groups is calculated relative to the control group.

Conclusion

This compound is a potent, orally active inhibitor of squalene synthase with significant cholesterol and triglyceride-lowering effects in preclinical models. The data presented in this guide highlight its potential as a therapeutic agent for the treatment of hyperlipidemia. Further studies are warranted to fully elucidate its pharmacokinetic profile and to establish its safety and efficacy in clinical settings. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of lipid-lowering drug discovery and development.

In Vitro and In Vivo Efficacy of YM155: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM155 is a potent and selective small-molecule suppressant of survivin, a protein that is overexpressed in many human cancers and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3] Its targeted action against survivin makes it a promising candidate for cancer therapy, and it has been the subject of extensive preclinical evaluation. This technical guide provides an in-depth overview of the in vitro and in vivo studies of YM155, presenting key data, experimental protocols, and a visualization of its mechanism of action.

In Vitro Studies

The in vitro activity of YM155 has been evaluated across a range of human cancer cell lines, demonstrating its ability to selectively suppress survivin expression, inhibit cell proliferation, and induce apoptosis.

Quantitative Data Summary

| Cell Line | Cancer Type | Key In Vitro Effects | Reference |

| PC-3 | Hormone-Refractory Prostate Cancer | Suppressed survivin expression and induced apoptosis at 10 nmol/L.[2] | [2] |

| PPC-1 | Hormone-Refractory Prostate Cancer | Suppressed survivin expression and induced apoptosis at 10 nmol/L.[2] | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Suppressed survivin expression, leading to decreased cellular proliferation and spontaneous apoptosis.[1] | [1] |

| MiaPaCa-2 | Pancreatic Cancer | Suppressed gemcitabine-induced survivin expression, enhancing chemosensitivity.[4] | [4] |

Key Experimental Protocols

Survivin Promoter Activity Assay: This assay is utilized to identify and characterize small molecules that can inhibit the transcriptional activity of the survivin gene promoter.

-

Cell Culture: Human cancer cell lines known to overexpress survivin (e.g., PC-3) are cultured in appropriate media.

-

Transfection: Cells are transfected with a reporter plasmid containing the survivin promoter sequence linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: Transfected cells are treated with varying concentrations of YM155 or a vehicle control.

-

Luciferase Assay: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates suppression of survivin promoter activity.[2]

Apoptosis Assay (Flow Cytometry): This method quantifies the extent of apoptosis induced by YM155.

-

Cell Treatment: Cancer cells are treated with YM155 for a specified duration.

-

Cell Staining: Cells are harvested and stained with Annexin V (an early apoptotic marker) and propidium iodide (PI, a late apoptotic/necrotic marker).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[4]

Cell Viability Assay (Trypan Blue Exclusion): This assay determines the number of viable cells in a culture after treatment with YM155.

-

Cell Treatment: Cells are treated with YM155 or a control.

-

Staining: A sample of the cell suspension is mixed with trypan blue dye.

-

Microscopy: Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells take up the dye and appear blue. The number of viable and non-viable cells is counted using a hemocytometer.[4]

In Vivo Studies

In vivo studies using animal models have been crucial in demonstrating the anti-tumor efficacy and pharmacokinetic profile of YM155.

Quantitative Data Summary

| Animal Model | Cancer Type | Treatment Regimen | Key In Vivo Effects | Reference |

| PC-3 Xenograft (Mice) | Hormone-Refractory Prostate Cancer | 3-day continuous infusion of 3-10 mg/kg | Induced massive tumor regression and suppressed intratumoral survivin.[2] | [2] |

| PC-3 Orthotopic Xenograft (Mice) | Hormone-Refractory Prostate Cancer | Not specified | Completely inhibited tumor growth.[2] | [2] |

| MDA-MB-231-Luc-D3H2-LN Orthotopic Xenograft (Mice) | Triple-Negative Breast Cancer | Continuous infusion | Led to complete regression of established tumors, reduced spontaneous metastases, and prolonged survival.[1] | [1] |

| MiaPaCa-2 Xenograft (Mice) | Pancreatic Cancer | In combination with gemcitabine | Potentiated the antitumor effect of gemcitabine.[4] | [4] |

Pharmacokinetics

Pharmacokinetic analyses in mice bearing PC-3 xenografts revealed that YM155 is highly distributed to tumors, with concentrations approximately 20-fold higher than those in plasma.[2] This preferential accumulation in the tumor tissue likely contributes to its potent anti-tumor activity.

Key Experimental Protocols

Xenograft Tumor Model: This is a common in vivo model to assess the efficacy of anti-cancer agents.

-

Cell Implantation: Human cancer cells (e.g., PC-3) are injected subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are treated with YM155 via a specified route and schedule (e.g., continuous intravenous infusion).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for survivin expression.[1][2]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of survivin and a typical experimental workflow for an in vivo study of YM155.

Caption: Mechanism of action of YM155 in suppressing survivin and inducing apoptosis.

Caption: Typical workflow for an in vivo xenograft study of YM155.

Conclusion

The comprehensive in vitro and in vivo studies of YM155 have established its role as a potent and selective survivin suppressant with significant anti-tumor activity in various preclinical cancer models. Its ability to induce apoptosis, inhibit cell proliferation, and cause tumor regression, coupled with a favorable pharmacokinetic profile, underscores its potential as a valuable therapeutic agent in oncology. Further clinical investigation of YM155, both as a monotherapy and in combination with other anti-cancer drugs, is warranted.

References

- 1. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The survivin suppressant YM155 potentiates chemosensitivity to gemcitabine in the human pancreatic cancer cell line MiaPaCa-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-75440: A Squalene Synthase Inhibitor, Not a Coagulation Cascade Modulator

Initial research indicates that the premise of utilizing YM-75440 for studying the coagulation cascade is incorrect. All available scientific literature identifies this compound as a potent and orally active inhibitor of squalene synthase, an enzyme critical to cholesterol biosynthesis, rather than a modulator of the blood clotting process.

This in-depth guide clarifies the established mechanism of action of this compound and provides a summary of its known biological effects, which are unrelated to the coagulation cascade. The information presented here is intended for researchers, scientists, and drug development professionals who may have encountered this compound in literature and require accurate information regarding its biological target and pathway.

Corrected Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound functions by targeting and inhibiting the enzyme squalene synthase.[1][2][3] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. By blocking this step, this compound effectively reduces the production of cholesterol.[2]

The pathway can be visualized as follows:

Quantitative Data on Squalene Synthase Inhibition

Studies have quantified the inhibitory potency of this compound against squalene synthase from different species. This data highlights its efficacy as a cholesterol-lowering agent.

| Enzyme Source | IC50 (nM) | Reference |

| Rat Squalene Synthase | 150 | |

| Human Squalene Synthase | 63 | [2][3][4] |

| HepG2 Cell-derived Enzyme | 63 | [2][3][4][5] |

Preclinical Efficacy

Oral administration of this compound has been shown to significantly reduce plasma total cholesterol and triglyceride levels in animal models.[2][3][4][5] Notably, it was reported to have a reduced tendency to elevate plasma transaminase levels, a potential side effect associated with some other lipid-lowering agents.[2][3][4][5]

The Coagulation Cascade: An Unrelated Pathway

For clarity, the coagulation cascade is a complex series of proteolytic events involving numerous clotting factors that culminate in the formation of a fibrin clot. This process is essential for hemostasis, the cessation of bleeding. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.

There is no scientific evidence to suggest that this compound interacts with any of the factors or processes within this cascade. Therefore, experimental protocols for studying its effects on coagulation parameters such as prothrombin time (PT) or activated partial thromboplastin time (aPTT) are not applicable.

Conclusion

The compound this compound is a squalene synthase inhibitor with potential applications in the treatment of hyperlipidemia. Its mechanism of action is firmly established within the cholesterol biosynthesis pathway. The assertion that this compound is a tool for studying the coagulation cascade is not supported by the available scientific data. Researchers and professionals in drug development should focus on its lipid-lowering properties and its effects on steroidogenesis.

References

The Role of YM-75440 in Thrombosis Research: A Reassessment of Its Primary Function

A comprehensive review of available scientific literature reveals that YM-75440 is not primarily investigated for its role in thrombosis but is identified as a squalene synthase inhibitor, a class of drugs aimed at lowering cholesterol. This technical guide addresses the established mechanism of this compound and the broader context of squalene synthase inhibition, while also clarifying the apparent misconception regarding its direct involvement in thrombosis research.

This compound: A Squalene Synthase Inhibitor

Contrary to the initial query, this compound is a synthetic organic compound known for its activity as an inhibitor of squalene synthase. This enzyme plays a crucial role in the cholesterol biosynthesis pathway.

Mechanism of Action: Targeting Cholesterol Synthesis

Squalene synthase catalyzes the first committed step in cholesterol formation, the conversion of two molecules of farnesyl pyrophosphate into squalene. By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol. This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier step in the same pathway.

The primary therapeutic goal of squalene synthase inhibitors is to reduce circulating levels of low-density lipoprotein (LDL) cholesterol, a major risk factor for atherosclerosis. Atherosclerosis, the gradual buildup of plaque in the arteries, can eventually lead to thrombotic events, but this is a long-term, indirect relationship. There is no evidence to suggest that this compound or other squalene synthase inhibitors have been developed for the acute treatment or prevention of thrombosis.

The Cholesterol Biosynthesis Pathway and Its Link to Cardiovascular Health

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids.

Caption: Simplified Cholesterol Biosynthesis Pathway showing inhibition points.

Lack of Evidence for a Direct Role in Thrombosis

Extensive searches of scientific databases and clinical trial registries have yielded no studies evaluating this compound for antithrombotic, anticoagulant, or antiplatelet effects. The research on this compound and its class is consistently focused on dyslipidemia and atherosclerosis.

While atherosclerosis is a major underlying cause of thrombosis, the therapeutic strategies are different. Antithrombotic research focuses on agents that directly interfere with the coagulation cascade or platelet function to prevent or treat blood clots. In contrast, the development of squalene synthase inhibitors like this compound was aimed at the long-term management of a risk factor for the underlying disease.

Conclusion

Based on the available evidence, the role of this compound in thrombosis research appears to be non-existent. The compound is a squalene synthase inhibitor developed for cholesterol reduction. The initial premise of the query may have been based on a misunderstanding of the compound's mechanism of action or a misidentification of the compound itself. For researchers, scientists, and drug development professionals interested in thrombosis, the focus should remain on compounds that directly target components of the coagulation cascade and platelet activation pathways.

The Critical Role of TAK1 Inhibition in Cancer Cell Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, has emerged as a critical node in intracellular signaling pathways that govern inflammation, cell survival, and apoptosis. Its aberrant activation is a hallmark of various malignancies, contributing to tumor progression and therapeutic resistance. This technical guide delves into the intricate mechanisms by which TAK1 inhibitors, such as 5Z-7-oxozeaenol and Takinib, disrupt cancer cell signaling, leading to apoptosis and enhanced chemosensitivity. We provide a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling cascades to empower researchers in the development of novel anti-cancer therapies targeting this pivotal kinase.

Introduction: TAK1 as a Therapeutic Target in Oncology

Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a central mediator of signaling cascades initiated by a variety of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stress signals.[1][2] TAK1 activation triggers downstream signaling through two major pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, which includes p38 and c-Jun N-terminal kinase (JNK).[2][3]

In many cancers, constitutive activation of these pathways promotes cell proliferation, survival, and resistance to apoptosis, making TAK1 an attractive therapeutic target.[4][5] Inhibition of TAK1 has been shown to switch these pro-survival signals into pro-death signals, thereby inducing apoptosis in cancer cells and sensitizing them to conventional chemotherapeutic agents.[6][7] This guide will explore the effects of TAK1 inhibition on these critical cancer cell signaling networks.

The TAK1 Signaling Network in Cancer

TAK1's position as an upstream kinase allows it to influence a wide array of cellular processes. Upon activation, TAK1 phosphorylates and activates the IκB kinase (IKK) complex, leading to the degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of genes involved in cell survival, inflammation, and proliferation.[2] Simultaneously, TAK1 activates the MAPK kinase (MKK) family, which in turn phosphorylates and activates p38 and JNK, leading to the activation of other transcription factors like AP-1.[3]

Quantitative Effects of TAK1 Inhibitors on Cancer Cells

The efficacy of TAK1 inhibitors has been quantified in numerous studies across various cancer cell lines. These inhibitors demonstrate potent cytotoxic and apoptotic effects, often with IC50 values in the nanomolar to low micromolar range. The following tables summarize key quantitative data for prominent TAK1 inhibitors.

Table 1: IC50 Values of TAK1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| AZ-Tak1 | Mino | Mantle Cell Lymphoma | 0.1 - 0.5 | [8] |

| AZ-Tak1 | SP53 | Mantle Cell Lymphoma | 0.1 - 0.5 | [8] |

| AZ-Tak1 | Jeko | Mantle Cell Lymphoma | 0.1 - 0.5 | [8] |

| 5Z-7-oxozeaenol | HeLa | Cervical Cancer | ~5 | [6] |

| 5Z-7-oxozeaenol | C-33-A | Cervical Cancer | ~5 | [6] |

| 5Z-7-oxozeaenol | Ca Ski | Cervical Cancer | ~2 | [6] |

| 5Z-7-oxozeaenol | ME-180 | Cervical Cancer | ~2 | [6] |

| 5Z-7-oxozeaenol | SiHa | Cervical Cancer | ~2 | [6] |

Table 2: Effects of TAK1 Inhibitors on Cancer Cell Viability and Apoptosis

| Inhibitor | Cell Line | Treatment | Effect | Reference |

| AZ-Tak1 | Mino | 0.1 µM for 48h | 28% Apoptosis | [8] |

| AZ-Tak1 | SP53 | 0.1 µM for 48h | 34% Apoptosis | [8] |

| AZ-Tak1 | Jeko | 0.1 µM for 48h | 86% Apoptosis | [8] |

| 5Z-7-oxozeaenol + Doxorubicin | HeLa | Combination | Increased PARP and Caspase 3 cleavage | [6] |

| Takinib + TNFα | 16 cancer cell lines | Combination | >20% cell death in 6 out of 16 lines | [7] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the efficacy and mechanism of action of TAK1 inhibitors.

In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the enzymatic activity of TAK1 and the inhibitory potential of test compounds.

Materials:

-

Recombinant TAK1/TAB1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

5x Kinase Assay Buffer

-

Dithiothreitol (DTT)

-

ADP-Glo™ Kinase Assay Kit

-

Test inhibitors dissolved in DMSO

-

White, opaque multi-well plates

Procedure:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x buffer with sterile water and add DTT to a final concentration of 1 mM.

-

Prepare Reagents: Thaw all reagents on ice. Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in 1x Kinase Assay Buffer.

-

Set up Reaction Plate:

-

Test Wells: Add 1 µL of test inhibitor at various concentrations.

-

Positive Control Wells: Add 1 µL of DMSO.

-

Blank (No Enzyme) Wells: Add 1 µL of DMSO.

-

-

Add Enzyme: Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells. Add 2 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Start the Reaction: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes to convert ADP to ATP and generate a luminescent signal.

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9][10]

Western Blot Analysis of MAPK Pathway Activation

This protocol details the procedure to measure the effect of a TAK1 inhibitor on the phosphorylation of key downstream targets of the MAPK pathway.[11]

Materials:

-

Cancer cell lines

-

Cell culture media and supplements

-

TAK1 inhibitor

-

Stimulating agent (e.g., TNF-α)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat cells with the TAK1 inhibitor or vehicle for 1-2 hours.

-

Stimulate the cells with TNF-α for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting:

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash and add chemiluminescent substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.[11]

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway in response to stimuli and inhibitors.[12]

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

TAK1 inhibitor

-

NF-κB activator (e.g., TNF-α)

-

Passive Lysis Buffer

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Pre-treat the cells with various concentrations of the TAK1 inhibitor for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α for 6-18 hours.

-

Cell Lysis: Remove the medium and lyse the cells using passive lysis buffer.

-

Luciferase Assay:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the firefly luciferase substrate and measure the firefly luminescence.

-

Add the Renilla luciferase substrate and measure the Renilla luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.[9][12]

Conclusion and Future Directions

The inhibition of TAK1 represents a promising therapeutic strategy for a range of cancers. By disrupting the pro-survival NF-κB and MAPK signaling pathways, TAK1 inhibitors can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting TAK1. Future research should focus on the development of more selective and potent TAK1 inhibitors, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to overcome resistance mechanisms. A deeper understanding of the complex interplay between TAK1 and other signaling pathways will be crucial in translating the promise of TAK1 inhibition into effective clinical treatments for cancer patients.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAK1 inhibition activates pore-forming proteins to block intracellular bacterial growth through modulating mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. promega.com.cn [promega.com.cn]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Investigating Sepsis-Induced Coagulopathy with the Factor Xa Inhibitor Darexaban (YM150): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A critical complication of sepsis is the development of sepsis-induced coagulopathy (SIC), a systemic activation of the coagulation cascade that can lead to disseminated intravascular coagulation (DIC), microvascular thrombosis, organ failure, and death. The intricate interplay between inflammation and coagulation is a hallmark of SIC, with Factor Xa (FXa) playing a pivotal role at the convergence of the intrinsic and extrinsic coagulation pathways. This central role makes FXa an attractive therapeutic target for mitigating the thrombotic complications of sepsis.

This technical guide focuses on Darexaban (formerly YM150), a potent, orally bioavailable, direct inhibitor of FXa. Although the clinical development of Darexaban was discontinued, its well-characterized preclinical profile provides a valuable framework for understanding the potential of direct FXa inhibition in the context of sepsis-induced coagulopathy. This document will detail the known quantitative data, experimental protocols, and relevant signaling pathways associated with Darexaban, offering a comprehensive resource for researchers investigating novel anticoagulant strategies for sepsis.

Data Presentation: Quantitative Analysis of Darexaban's Anticoagulant and Antithrombotic Properties

The following tables summarize the key in vitro and in vivo data for Darexaban and its active metabolite, darexaban glucuronide (YM-222714).

Table 1: In Vitro Inhibitory Activity of Darexaban and its Active Metabolite

| Compound | Target | Assay Type | Value | Citation |

| Darexaban (YM150) | Human Factor Xa | Enzyme Assay (Ki) | 0.031 µM | [1][2] |

| Darexaban Glucuronide (YM-222714) | Human Factor Xa | Enzyme Assay (Ki) | 0.020 µM | [1][2] |

| Darexaban (YM150) | Human Factor Xa | Enzyme Assay (IC50) | 54.6 nM (0.0546 µM) | [3] |

| Darexaban (YM150) | Prothrombinase-induced prothrombin activation | IC50 | 0.025 - 0.082 µM | [4] |

| Darexaban Glucuronide (YM-222714) | Prothrombinase-induced prothrombin activation | IC50 | 0.025 - 0.082 µM | [4] |

Table 2: In Vitro Anticoagulant Activity of Darexaban and its Active Metabolite in Human Plasma

| Compound | Parameter | Value (Doubling Concentration) | Citation |

| Darexaban (YM150) | Prothrombin Time (PT) | 1.2 µM | [1][2] |

| Darexaban Glucuronide (YM-222714) | Prothrombin Time (PT) | 0.95 µM | [1][2] |

| Darexaban (YM150) | Factor Xa Clotting Time | 2.0 µM | [4] |

| Darexaban Glucuronide (YM-222714) | Factor Xa Clotting Time | 1.8 µM | [4] |

Table 3: In Vivo Antithrombotic Efficacy of Darexaban

| Animal Model | Species | Endpoint | ID50 / ED50 | Citation |

| Venous Thrombosis | Rat | Thrombus Formation | ID50: 0.97 mg/kg | [1][2] |

| Arterio-Venous (A-V) Shunt Thrombosis | Rat | Thrombus Formation | ID50: 16.7 mg/kg | [1][2] |

| FeCl3-induced Venous Thrombosis | Mouse | Thrombus Protein Content | ED50: ~3 mg/kg | [3] |

| Pulmonary Thromboembolism | Mouse | Mortality Rate | ED50: <10 mg/kg | [5] |

| Arterio-Venous (A-V) Shunt Thrombosis | Rabbit | Thrombus Formation | ED50: 4.8 mg/kg | [4] |

Table 4: Effect of Darexaban on Bleeding Time in Animal Models

| Animal Model | Species | Dose | Effect on Bleeding Time | Citation |

| Venous & A-V Shunt Thrombosis | Rat | Effective antithrombotic doses | No significant prolongation | [1][2] |

| Tail-transection Model | Mouse | Up to 10 mg/kg | No significant effect | [5] |

| Venous Thrombosis | Rabbit | Effective antithrombotic doses | No significant prolongation | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of Darexaban.

In Vitro Assays

1. Factor Xa (FXa) Enzyme Inhibition Assay (Ki and IC50 Determination)

-

Principle: This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified human Factor Xa. A chromogenic substrate specific for FXa is used, and the rate of color development, which is proportional to FXa activity, is measured spectrophotometrically.

-

General Protocol:

-

Purified human Factor Xa is incubated with varying concentrations of Darexaban or its active metabolite in a suitable buffer (e.g., Tris-HCl) at 37°C.

-

After a pre-incubation period to allow for inhibitor binding, a chromogenic FXa substrate (e.g., S-2222) is added.

-

The change in absorbance over time is monitored at a specific wavelength (e.g., 405 nm).

-

The initial reaction rates are calculated and plotted against the inhibitor concentration.

-

IC50 values are determined by fitting the data to a dose-response curve.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

2. Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

-

Principle: These are standard clinical coagulation assays that measure the time to clot formation in plasma after the addition of specific reagents, assessing the integrity of the extrinsic (PT) and intrinsic (aPTT) coagulation pathways, respectively.

-

General Protocol:

-

Citrated human plasma is incubated with various concentrations of Darexaban or its active metabolite at 37°C.

-

For the PT assay, a thromboplastin reagent (containing tissue factor and phospholipids) is added to the plasma, and the time to clot formation is measured.

-

For the aPTT assay, a contact activator (e.g., silica) and a partial thromboplastin reagent (phospholipids) are added, followed by calcium chloride, and the time to clot formation is measured.

-

The doubling concentration is the concentration of the inhibitor that results in a two-fold increase in the clotting time compared to the vehicle control.

-

In Vivo Models

1. Rat Venous Thrombosis Model

-

Principle: This model assesses the ability of a compound to prevent the formation of a thrombus in a vein, typically induced by a combination of stasis and hypercoagulability.

-

General Protocol:

-

Male Sprague-Dawley rats are anesthetized.

-

A midline laparotomy is performed to expose the inferior vena cava (IVC).

-

All side branches of the IVC between the renal veins and the iliac bifurcation are ligated.

-

A thrombogenic stimulus (e.g., a small amount of thromboplastin) is injected into a femoral vein.

-

Immediately after injection, the IVC is ligated at both ends of the isolated segment to induce stasis.

-

Darexaban is administered orally at various doses at a specified time before the thrombogenic challenge.

-

After a set period (e.g., 2 hours), the ligated IVC segment is excised, and the formed thrombus is isolated and weighed.

-

The ID50 (the dose that inhibits thrombus formation by 50%) is calculated.

-

2. Rat Arterio-Venous (A-V) Shunt Thrombosis Model

-

Principle: This model evaluates the effect of an antithrombotic agent on thrombus formation on a foreign surface under arterial blood flow conditions.

-

General Protocol:

-

Male Sprague-Dawley rats are anesthetized.

-

The right carotid artery and left jugular vein are cannulated.

-

The cannulas are connected by a piece of tubing containing a thrombogenic element (e.g., a silk thread).

-

Blood is allowed to flow through the shunt for a defined period (e.g., 15 minutes).

-

Darexaban is administered as a continuous intravenous infusion or orally prior to the procedure.

-

After the designated time, the shunt is disconnected, and the silk thread with the attached thrombus is removed.

-

The wet weight of the thrombus is determined.

-

The ID50 is calculated based on the reduction in thrombus weight compared to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Darexaban, a typical experimental workflow for evaluating antithrombotic agents, and the potential points of intervention in sepsis-induced coagulopathy.

References

- 1. Natural anticoagulants limit lipopolysaccharide-induced pulmonary coagulation but not inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor darexaban in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

YM-75440 (YM155/Sepantronium Bromide): Application Notes and Protocols for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-75440, also known as YM155 or Sepantronium Bromide, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2][3][4][5][6] Survivin is overexpressed in a wide range of human cancers and is associated with resistance to therapy and poor prognosis, making it an attractive target for cancer drug development.[1][2][3][4][5][6] this compound has been shown to selectively inhibit the expression of survivin, leading to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2][3][4][5][6] These application notes provide detailed protocols for the use of this compound in a laboratory setting, including methods for assessing its effects on cell viability, apoptosis, and protein expression.

Mechanism of Action

This compound exerts its biological effects primarily by suppressing the transcription of the BIRC5 gene, which encodes for the survivin protein.[2] This leads to a downstream cascade of events culminating in apoptotic cell death and cell cycle arrest. The suppression of survivin disrupts its anti-apoptotic functions, which include the inhibition of caspases and the stabilization of the mitotic spindle.[2][4]

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a reference for effective concentration ranges in experimental setups.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Prostate Cancer | PC-3 | 3.3 | [1] |

| DU145 | 8.3 | [1] | |

| LNCaP | ~1.7 (normoxia) | [7] | |

| C4-2 | - | [7] | |

| CWR22RV1 | - | [7] | |

| Breast Cancer | MDA-MB-231 | 50 | [5] |

| Cal51 | 70 | [5] | |

| MCF-7 | 40 | [5] | |

| Neuroblastoma | SH-SY5Y | - | [2] |

| IMR-32 | - | [2] | |

| NGP | 8-9 | [2] | |

| CHLA-255 | 8-9 | [2] | |

| UKF-NB-3 | 0.49 | [3] | |

| UKF-NB-6 | 0.65 | [3] | |

| LAN-6 | 248 | [8] | |

| NB-S-124 | 77 | [8] | |

| SK-N-SH | 75 | [8] | |

| Non-Small Cell Lung Cancer | A549 | - | [9] |

| H460 | - | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (Sepantronium Bromide)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL in a 96-well plate and allow to attach overnight.[10][11]

-

For suspension cells, seed at a density of 0.5 x 10⁵ to 1.0 x 10⁵ cells/mL.[10][11]

-

The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.[10]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A starting range of 0.1 nM to 1000 nM is recommended for initial screening.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[5][11]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

Western Blot Analysis for Survivin Expression

This protocol describes the detection of survivin protein levels in cells treated with this compound by Western blotting.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against survivin (recommended dilution 1:1000)[12][13]

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with desired concentrations of this compound for 24-72 hours.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against survivin (e.g., 1:1000 dilution) overnight at 4°C.[12][13]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis in this compound-treated cells using flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound at various concentrations for a predetermined time (e.g., 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

-

-